

(Z)-1-chloro-3,3,3-trifluoropropene physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3,3,3-trifluoro-1-propene

Cat. No.: B3333474

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of (Z)-1-chloro-3,3,3-trifluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Z)-1-chloro-3,3,3-trifluoropropene. Due to the limited availability of specific experimental data for the (Z)-isomer, this guide also includes comparative data for the (E)-isomer and outlines general experimental protocols for the determination of key physical characteristics, in accordance with internationally recognized standards.

Core Physical Properties

(Z)-1-chloro-3,3,3-trifluoropropene, an unsaturated chlorofluorocarbon, is a colorless liquid at room temperature.^[1] It is the cis-isomer of 1-chloro-3,3,3-trifluoropropene. The physical properties of both the (Z)- and (E)-isomers are summarized in the table below for comparative analysis.

Table 1: Physical Properties of 1-chloro-3,3,3-trifluoropropene Isomers

Property	(Z)-1-chloro-3,3,3-trifluoropropene	(E)-1-chloro-3,3,3-trifluoropropene
Molecular Formula	<chem>C3H2ClF3</chem> [2]	<chem>C3H2ClF3</chem>
Molecular Weight	130.49 g/mol [2]	130.49 g/mol
Boiling Point	39.6 °C [3]	18.5 °C [3]
Melting Point	< -90 °C [4]	< -90 °C [4]
Density	Predicted: 1.312 ± 0.06 g/cm³ [5]	1.0858 g/cm³ (liquid) @ 90 °C [6]
Vapor Pressure	106.5 kPa at 19.93°C [7]	1.065 hPa (20 °C) [8]
Solubility in Water	No data available	1.9 g/L (20 °C) [8]

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized methodologies for determining the key physical properties of volatile liquids like (Z)-1-chloro-3,3,3-trifluoropropene, largely based on the OECD Guidelines for the Testing of Chemicals.[\[1\]](#)[\[2\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[9\]](#) For volatile compounds, several methods are applicable:

- Distillation Method: A sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded.[\[10\]](#)
- Capillary Tube Method: A small amount of the liquid is placed in a fusion tube with an inverted capillary tube.[\[11\]](#) The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and then ceases upon cooling, is recorded as the boiling point.[\[11\]](#)

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[6]

- Differential Scanning Calorimetry (DSC): This is a highly accurate method where a sample is heated at a controlled rate, and the heat flow required to raise its temperature is compared to a reference.[12][13] The onset of the endothermic peak in the DSC thermogram corresponds to the melting point.[6][13]
- Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus.[14] The temperature range over which the sample melts is observed and recorded.[14]

Density Determination

Density is the mass per unit volume of a substance.[15]

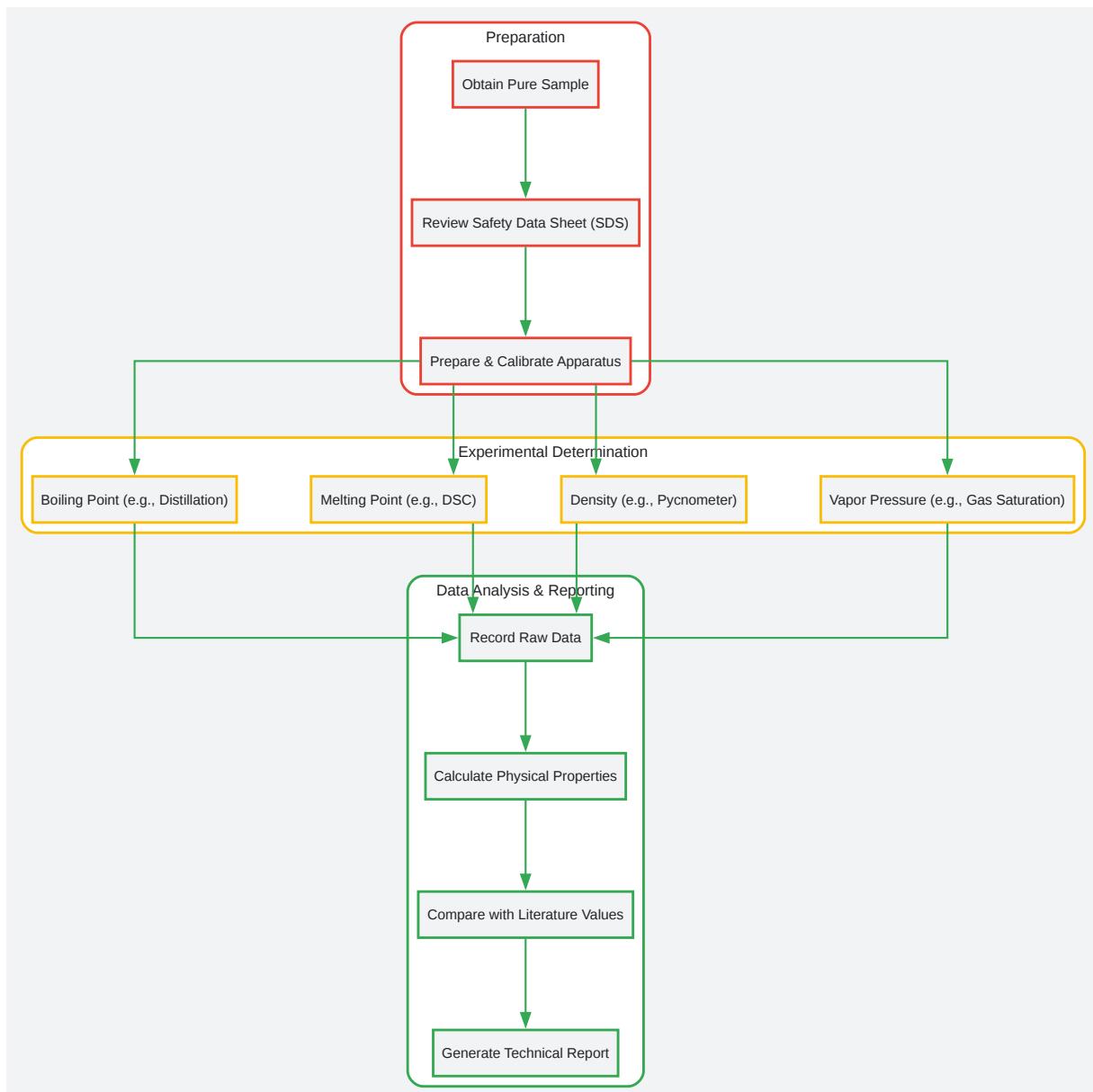
- Pycnometer Method: A pycnometer, a flask with a specific volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.
- Hydrometer Method: A hydrometer is floated in the liquid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the stem of the hydrometer.
- Vapor Density Method (Dumas Method): For volatile liquids, the molar mass can be determined by measuring the mass of the vaporized liquid and the volume it occupies.[5] A small amount of the liquid is vaporized in a flask of known volume, and the mass of the condensed vapor is measured.[5]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

- Static Method: The substance is placed in a container with a pressure measuring device, and the pressure is measured at various temperatures after equilibrium is reached.

- Gas Saturation Method: A stream of inert gas is passed through the liquid at a known temperature and flow rate to become saturated with the vapor.[3][16] The amount of vaporized substance is then determined, and the vapor pressure is calculated.[3][16]


Safety Information

The following safety information for (Z)-1-chloro-3,3,3-trifluoropropene is derived from its Safety Data Sheet (SDS).[17]

- Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contains gas under pressure; may explode if heated.[18]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[17]
 - Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[17]
 - Ingestion: Rinse mouth with water and do not induce vomiting.[17]
- Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
- Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a volatile liquid like (Z)-1-chloro-3,3,3-trifluoropropene.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 6. calnesia.com [calnesia.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. files.chemicalwatch.com [files.chemicalwatch.com]
- 9. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 10. google.com [google.com]
- 11. byjus.com [byjus.com]
- 12. westlab.com [westlab.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [(Z)-1-chloro-3,3,3-trifluoropropene physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3333474#z-1-chloro-3-3-3-trifluoropropene-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com